3'-Amino-biphenyl-2-carbonitrile
Overview
Description
3’-Amino-biphenyl-2-carbonitrile is an organic compound with the molecular formula C13H10N2. It is a derivative of biphenyl, where an amino group is attached to the third carbon of one phenyl ring, and a nitrile group is attached to the second carbon of the other phenyl ring.
Mechanism of Action
Target of Action
It is known that similar compounds are often used in the synthesis of pharmaceuticals and other bioactive compounds .
Mode of Action
It is known that similar compounds can participate in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .
Biochemical Pathways
It is known that similar compounds can participate in suzuki–miyaura cross-coupling reactions , which are widely used in organic synthesis for the formation of carbon-carbon bonds .
Action Environment
It is known that similar compounds can participate in suzuki–miyaura cross-coupling reactions , which are generally environmentally benign .
Biochemical Analysis
Biochemical Properties
3’-Amino-biphenyl-2-carbonitrile plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The compound can act as a substrate or inhibitor for these enzymes, affecting their activity and, consequently, the metabolic pathways they regulate. Additionally, 3’-Amino-biphenyl-2-carbonitrile has been shown to bind to certain proteins, altering their conformation and function .
Cellular Effects
The effects of 3’-Amino-biphenyl-2-carbonitrile on cellular processes are diverse. It influences cell signaling pathways by modulating the activity of key signaling molecules, such as kinases and phosphatases . This modulation can lead to changes in gene expression, affecting the transcription of genes involved in cell growth, differentiation, and apoptosis. Furthermore, 3’-Amino-biphenyl-2-carbonitrile impacts cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, 3’-Amino-biphenyl-2-carbonitrile exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity . This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex. Additionally, 3’-Amino-biphenyl-2-carbonitrile can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Amino-biphenyl-2-carbonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 3’-Amino-biphenyl-2-carbonitrile is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to the compound has been associated with alterations in cellular homeostasis and function, which can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 3’-Amino-biphenyl-2-carbonitrile vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways . At higher doses, 3’-Amino-biphenyl-2-carbonitrile can induce toxic effects, including oxidative stress, cellular damage, and apoptosis . These adverse effects are often dose-dependent, with a threshold beyond which the compound’s toxicity significantly increases .
Metabolic Pathways
3’-Amino-biphenyl-2-carbonitrile is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites . The metabolic flux of 3’-Amino-biphenyl-2-carbonitrile can be influenced by the presence of cofactors and other interacting molecules, which can either enhance or inhibit its metabolism . The resulting metabolites may have distinct biological activities, contributing to the overall effects of the compound .
Transport and Distribution
Within cells and tissues, 3’-Amino-biphenyl-2-carbonitrile is transported and distributed through various mechanisms . It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within different cellular compartments can influence its biological activity and effects . For instance, its interaction with membrane-bound proteins can affect signal transduction pathways and cellular responses .
Subcellular Localization
The subcellular localization of 3’-Amino-biphenyl-2-carbonitrile is a key determinant of its activity and function . The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . These localizations enable 3’-Amino-biphenyl-2-carbonitrile to interact with distinct sets of biomolecules, thereby exerting its effects on various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Amino-biphenyl-2-carbonitrile typically involves the reaction of 3’-aminoacetophenone with benzyl cyanide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 3’-aminoacetophenone attacks the carbon of the nitrile group in benzyl cyanide, forming the desired product .
Industrial Production Methods: Industrial production of 3’-Amino-biphenyl-2-carbonitrile may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in industrial synthesis include strong bases such as sodium hydroxide or potassium carbonate, and solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Chemical Reactions Analysis
Types of Reactions: 3’-Amino-biphenyl-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents like bromine or chlorinating agents.
Major Products Formed:
Oxidation: Nitro-biphenyl derivatives.
Reduction: Amino-biphenyl derivatives.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
3’-Amino-biphenyl-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of advanced materials, such as polymers and dyes .
Comparison with Similar Compounds
3-Amino-1-benzothiophene-2-carbonitrile: Similar structure but contains a thiophene ring instead of a phenyl ring.
4-(3-Aminophenyl)benzonitrile: Similar structure but with different positions of the amino and nitrile groups
Uniqueness: 3’-Amino-biphenyl-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3-aminophenyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-9-11-4-1-2-7-13(11)10-5-3-6-12(15)8-10/h1-8H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJLSLOHVMYBDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362662 | |
Record name | 3'-AMINO-BIPHENYL-2-CARBONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70362662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
342613-84-7 | |
Record name | 3'-AMINO-BIPHENYL-2-CARBONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70362662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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